Tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate is an organic compound notable for its unique spirocyclic structure, which includes a nitrogen atom within the azaspiro framework. The compound has a molecular formula of C14H26N2O3 and a molecular weight of 270.37 g/mol. Its structure features a tert-butyl group linked to a carbamate moiety, which is further connected to an azaspiro compound that contains an oxygen atom, enhancing its stability and reactivity .
Tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate belongs to the class of carbamates, which are esters or salts of carbamic acid. Its classification within organic compounds highlights its relevance in both synthetic organic chemistry and pharmaceutical development.
The synthesis of tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate typically involves multi-step organic reactions. The general method includes:
The molecular structure of tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate can be represented by its IUPAC name and SMILES notation:
The compound features:
Tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate can undergo several chemical reactions:
The mechanism of action for tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate primarily involves its interactions with biological targets:
Further research is required to elucidate the specific interactions and detailed mechanisms involved in its biological activity.
The compound exhibits the following physical properties:
Key chemical properties include:
These properties make it suitable for various applications in both laboratory settings and potential therapeutic uses.
Tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate has several promising applications:
Retrosynthetic deconstruction of tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate (CAS: 1864058-58-1) reveals two primary building blocks: a functionalized cyclohexanone derivative and a protected amino-alcohol precursor. The spirocyclic core necessitates disconnection at the spiro carbon-oxygen bond, leading to 4-(aminomethyl)cyclohexan-1-one and 2-chloroethanol as logical precursors [3] [6]. Alternative pathways employ tert-butyl N-(2-hydroxyethyl)carbamate and 1,4-dioxaspiro[4.5]decane-8-carbonitrile, where the cyano group undergoes reduction to generate the requisite aminomethyl functionality [3]. The Boc group (tert-butoxycarbonyl) serves dual roles: it protects the secondary amine during spiroannulation and facilitates downstream functionalization by acting as an orthogonal protecting group [2] [8].
Table 1: Key Building Blocks and Their Roles in Retrosynthesis
Building Block | CAS Number | Role in Synthesis | Molecular Formula |
---|---|---|---|
4-(Aminomethyl)cyclohexan-1-one | N/A | Spirocyclic core precursor | C₇H₁₃NO |
2-Chloroethanol | 107-07-3 | Ether ring formation | C₂H₅ClO |
1,4-Dioxaspiro[4.5]decane-8-carbonitrile | 6681-54-9 | Masked aldehyde/amine precursor | C₁₀H₁₅NO₂ |
tert-Butyl N-(2-hydroxyethyl)carbamate | 3973-11-3 | Boc-protected amine source | C₇H₁₅NO₃ |
Spirocyclization predominantly proceeds through an SN₂ ring-closure mechanism. A critical intermediate, 8-(bromomethyl)-1,4-dioxaspiro[4.5]decane, undergoes intramolecular O-alkylation upon treatment with lithium diisopropylamide (LDA), forming the 8-oxa-2-azaspiro[4.5]decane framework in 68-75% yield [3]. Alternatively, acid-catalyzed transacetalization enables direct spirocycle formation: cyclohexanone derivatives react with 2-chloroethanol under Brønsted acid catalysis (e.g., pyridinium p-toluenesulfonate), achieving cyclization at 80°C with toluene reflux [3]. Nucleophilic ring-opening of epoxides represents a third route, where epichlorohydrin reacts with primary amines, followed by base-mediated cyclization to construct the tetrahydrofuran ring [6].
The Boc group is indispensable for regioselective functionalization. Protection occurs early using di-tert-butyl dicarbonate in tetrahydrofuran (THF)/water mixtures at 0–25°C, safeguarding the secondary amine during subsequent reactions [2] [8]. Crucially, the Boc carbamate survives hydrogenation conditions (Raney nickel, H₂) employed to reduce cyano intermediates to aminomethyl groups, demonstrating its chemical robustness [3]. Final deprotection utilizes HCl in dioxane (4M) or trifluoroacetic acid (TFA) in dichloromethane, generating the free amine for drug conjugation [2] [8]. This orthogonal protection enables selective modification at the spirocyclic nitrogen versus the carbamate nitrogen, as evidenced in FAAH inhibitor syntheses [5].
Stereoselective construction of chiral spirocenters employs chiral auxiliaries or asymmetric catalysis. Diastereomeric resolution via crystallization of diastereomeric salts (e.g., using L-tartaric acid) yields enantiomerically enriched (>98% ee) intermediates for spirocyclization [6]. Pd-catalyzed asymmetric allylic alkylation on prochiral spirocyclic precursors achieves up to 92% ee when employing chiral phosphine ligands (BINAP, PHOX) [5]. Computational studies indicate that steric hindrance from the Boc group directs face-selective reduction of imine intermediates using L-Selectride, yielding trans-configured products predominantly (dr 8:1) [2] [6].
Table 2: Stereochemical Control Methods in Spiroannulation
Method | Reagent/Catalyst | Stereochemical Outcome | Application Example |
---|---|---|---|
Diastereomeric Salt Resolution | L-Tartaric acid | >98% ee | FAAH inhibitor precursors [5] |
Asymmetric Allylic Alkylation | Pd/(R)-BINAP | 90-92% ee | NPY5R antagonists [6] |
Stereoselective Reduction | L-Selectride | dr 8:1 (trans:cis) | Analgesic intermediates [2] |
Palladium catalysis dominates cross-coupling steps in side-chain functionalization. Suzuki-Miyaura reactions on brominated spirocyclic intermediates (e.g., tert-butyl N-[(8-bromo-2-azaspiro[4.5]decan-4-yl)methyl]carbamate) with arylboronic acids proceed with Pd(PPh₃)₄/K₂CO₃ in toluene/ethanol (4:1), yielding biaryl derivatives at 85–90% efficiency [5] [8]. For reductive amination, RuCl₂(PPh₃)₃ catalyzes hydrogenation of enamines derived from spirocyclic ketones, achieving >95% conversion under 50 psi H₂ [6]. Key to minimizing metal residues is tetraamine-functionalized silica gel purification, reducing Pd content to <5 ppm in pharmaceutical intermediates [3].
Proline-derived organocatalysts enable enantioselective Mannich reactions between Boc-protected spirocyclic aldehydes and aryl imines, affording β-amino carbonyl derivatives with 89% ee and <2% over-addition byproducts [6]. Thiourea catalysts (e.g., Takemoto’s catalyst) suppress epimerization during carbamate formation on sterically hindered amines, improving diastereomeric ratios from 3:1 to >19:1 [5]. Solvent optimization is critical: 2-MeTHF replaces carcinogenic ethereal solvents in ring-closing steps, enhancing reaction mass efficiency by 40% while maintaining yields at 88–92% [3] [6].
Table 3: Catalytic Systems for Spirocyclic Functionalization
Catalyst Type | Representative Catalyst | Reaction | Yield/Selectivity |
---|---|---|---|
Palladium Complexes | Pd(PPh₃)₄ | Suzuki-Miyaura coupling | 85-90% |
Ruthenium Catalysts | RuCl₂(PPh₃)₃ | Reductive amination | >95% |
Proline Organocatalysts | L-Proline | Asymmetric Mannich reaction | 89% ee |
Bifunctional Thioureas | Takemoto’s catalyst | Diastereoselective carbamation | dr >19:1 |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1